molecular formula C12H10FN3O3 B6518156 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 886886-46-0

2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No. B6518156
CAS RN: 886886-46-0
M. Wt: 263.22 g/mol
InChI Key: VVGCDZJPIPBJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Flufenacet , a selective herbicide . It is moderately soluble in water, not highly volatile but may be persistent in soil and water/sediment systems . It is moderately toxic to humans via the oral route and is considered to be a skin sensitiser . It is also known as CRL-40,940 , a eugeroic as well as a weak dopamine reuptake inhibitor .


Molecular Structure Analysis

The compound is a synthetic molecule of the benzhydryl class. Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . It contains a fluorine group bound to each benzene ring .

Scientific Research Applications

2-F-THP has been studied for its potential applications in various fields. It has been found to have antifungal and antibacterial properties, and has been used in the treatment of fungal infections. It has also been studied for its ability to inhibit the growth of cancer cells. Additionally, 2-F-THP has been used in the synthesis of other organic compounds, such as 4-fluoro-2-pyrazinamides and 4-fluoro-2-pyrazinamides.

Advantages and Limitations for Lab Experiments

2-F-THP has several advantages when used in laboratory experiments. It is relatively inexpensive and can be easily synthesized using the method described above. Additionally, 2-F-THP is stable, and can be stored for long periods of time without degradation. However, 2-F-THP is insoluble in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential future directions for 2-F-THP are numerous. Further research could be conducted to explore its potential applications in the treatment of fungal infections, cancer, and other diseases. Additionally, further research could be conducted to explore its potential use in the synthesis of other organic compounds. Additionally, further research could be conducted to explore its potential use in the development of new drugs and therapies. Finally, further research could be conducted to explore its potential use in the development of new materials for industrial applications.

Synthesis Methods

2-F-THP can be synthesized from the reaction of 4-fluorobenzaldehyde with ethyl pyrazine-2-carboxylate in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 1-2 hours. This method has been found to be efficient and cost-effective for the production of 2-F-THP.

Safety and Hazards

The compound is moderately toxic to humans via the oral route and is considered to be a skin sensitiser . More research is needed to fully understand the safety and hazards associated with this compound.

properties

IUPAC Name

2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3/c13-8-1-3-9(4-2-8)16-6-5-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGCDZJPIPBJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.